molecular formula C23H26N2O2 B061492 1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 180272-14-4

1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

货号: B061492
CAS 编号: 180272-14-4
分子量: 362.5 g/mol
InChI 键: FBOUYBDGKBSUES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Solifenacin is an anticholinergic and antispasmodic agent used to treat urinary incontinence and the overactive bladder syndrome. Solifenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

生物活性

1-Azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, commonly known as Solifenacin, is a synthetic compound primarily used in the treatment of overactive bladder (OAB) and related urinary disorders. It functions as a selective antagonist of the M3 muscarinic acetylcholine receptor, which plays a crucial role in bladder function and smooth muscle contraction.

Chemical Structure

The molecular formula of Solifenacin is C23_{23}H26_{26}N2_2O, featuring a bicyclic structure that includes an isoquinoline ring fused to a cyclooctane framework with a nitrogen atom replacing one carbon atom. This unique structure is pivotal for its biological activity and receptor binding characteristics.

Solifenacin exerts its therapeutic effects primarily through:

  • Muscarinic Receptor Antagonism : It selectively binds to the M3 muscarinic receptors in the bladder, inhibiting acetylcholine's action, which results in the relaxation of the detrusor muscle and decreased bladder contractions .

In Vitro Studies

Research has demonstrated that Solifenacin not only blocks M3 receptors but also influences potassium ion currents. A study reported that Solifenacin increased the amplitude of M-type K+^+ current (IK(M)_K(M)) in pituitary GH3_3 cells, suggesting additional mechanisms beyond muscarinic antagonism . The effective concentration (EC50_{50}) for this effect was found to be 0.34 μM.

Pharmacokinetics

Solifenacin undergoes extensive hepatic metabolism primarily through N-dealkylation and hydroxylation pathways, leading to inactive metabolites that are excreted via urine. This metabolic profile is critical for understanding its dosing and potential interactions with other medications.

Therapeutic Applications

Solifenacin is indicated for:

  • Overactive Bladder (OAB) : It significantly reduces episodes of urgency and frequency in patients suffering from OAB.
  • Neurogenic Detrusor Overactivity : It is also beneficial for patients with neurological conditions affecting bladder control.

Case Studies

Several clinical trials have assessed the efficacy and safety of Solifenacin:

  • Efficacy in OAB : A randomized controlled trial involving 500 patients showed that Solifenacin significantly reduced daily incontinence episodes compared to placebo, with a notable improvement in quality of life metrics.
  • Long-term Safety : A 12-month follow-up study indicated that patients maintained symptom relief without significant adverse effects, reinforcing its long-term safety profile.

Adverse Effects

While generally well-tolerated, Solifenacin can cause side effects such as:

  • Dry mouth
  • Constipation
  • Blurred vision

These anticholinergic effects are consistent with its mechanism of action and highlight the importance of monitoring patient responses during treatment.

科学研究应用

Therapeutic Applications

  • Overactive Bladder Treatment :
    • Solifenacin is predominantly used to manage symptoms of OAB, providing relief from urinary urgency and frequency by relaxing the detrusor muscle .
  • Cognitive Disorders :
    • Research indicates potential applications in treating cognitive deficits associated with neurological disorders like schizophrenia and Alzheimer's disease due to its interaction with nicotinic acetylcholine receptors (nAChRs) .

Clinical Studies on Overactive Bladder

A clinical trial demonstrated that Solifenacin significantly improved bladder control in patients with OAB compared to placebo, highlighting its efficacy in reducing daily urinary frequency and urgency episodes.

Neuropharmacological Research

Studies have shown that derivatives of azabicyclo[2.2.2]octane, including Solifenacin, exhibit agonistic activity at the alpha7 nAChR. This receptor is crucial for cognitive functions and sensory processing, suggesting that these compounds could be developed into therapeutic agents for cognitive impairments .

Comparative Analysis with Other Muscarinic Antagonists

Compound NameMechanismKey Features
Oxybutynin Muscarinic antagonistLess selective; used for OAB
Tolterodine Muscarinic antagonistSimilar indications; different side effects
Darifenacin Highly selective for M3 receptorsTargeted action; fewer side effects

属性

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432404, DTXSID70861463
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180272-14-4
Record name AGN-PC-00BQTH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 30 ml toluene solution containing 0.70 g of ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate and 0.41 g of 3-quinuclidinol, 0.03 g of sodium hydride (60%) was added. The resulting mixture was stirred at 140° C. for 2 days while removing the ethanol formed. The reaction mixture was cooled to room temperature, brine was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1→chloroform:methanol:28% aqueous ammonia=10:1:0.1), thereby 0.11 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as yellow oil. The resulting oil was dissolved in 10 ml of ethanol, followed by the addition of 27 mg of oxalic acid. Then, the solvent was removed under reduced pressure. The resulting solid was recrystallized from isopropanol and isopropyl ether, thereby 0.08 g of 3-quinuclidinyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate monooxalate was obtained as colorless crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。